
2-Iodophenol - d4
Description
Significance of Deuterated Aromatic Compounds in Advanced Chemical Studies
Deuterated aromatic compounds, like 2-Iodophenol-d4, play a crucial role across numerous scientific disciplines, from medicinal chemistry to materials science. nih.gov The substitution of hydrogen with deuterium can lead to improved metabolic profiles of drugs and provides essential internal standards for analytical mass spectrometry. nih.gov In the realm of chemical research, these compounds are indispensable for elucidating reaction mechanisms and understanding biosynthetic pathways. acs.org
The use of deuterated solvents is fundamental in Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for determining molecular structure. tutorchase.com By replacing hydrogen atoms with deuterium, the solvent's own signals are prevented from interfering with the analysis of the compound of interest, leading to clearer and more accurate spectra. tutorchase.com This enhancement in analytical sensitivity and resolution is a cornerstone of modern organic and biochemical research. fiveable.me
Furthermore, deuterium labeling is a key technique for tracing molecular pathways and reactions. The distinct mass of deuterium allows researchers to follow the fate of molecules in complex biological systems and chemical reactions, providing invaluable insights into their behavior.
Overview of 2-Iodophenol Derivatives in Chemical Synthesis and Mechanistic Inquiry
2-Iodophenol and its derivatives are versatile intermediates in organic synthesis, particularly in the construction of complex heterocyclic structures such as benzofurans. sigmaaldrich.com These compounds serve as crucial building blocks in various palladium-catalyzed reactions, including carbonylative cyclizations and couplings, which are instrumental in synthesizing chromen-2-one derivatives and other bioactive molecules. sigmaaldrich.com
The reactivity of the carbon-iodine bond in 2-iodophenol makes it a focal point for a range of chemical transformations. It is utilized in the synthesis of aryl 2-benzofuranyl and aryl 2-indolyl carbinols, as well as 3,3-disubstituted-2,3-dihydrobenzofurans. sigmaaldrich.com The development of efficient methods for preparing iodinated phenols highlights their importance as starting materials in synthetic organic chemistry. scielo.br For instance, they are used in the preparation of silylaryl triflates, which are precursors to arynes, highly reactive intermediates, under mild conditions. scielo.br
Mechanistic studies often employ deuterium-labeled compounds to unravel the intricate steps of a chemical reaction. rsc.orgresearchgate.net For example, deuterium labeling experiments have been performed to elucidate the mechanism of the photoreduction of phenols. rsc.org By observing the position of deuterium in the products, chemists can deduce the pathways through which reactions proceed.
Rationale for Deuterium Labeling at Specific Positions within the 2-Iodophenol Framework (e.g., d4 analog)
The specific placement of deuterium atoms in the 2-Iodophenol-d4 analog, where four hydrogen atoms on the aromatic ring are replaced by deuterium, is a deliberate choice driven by its intended applications. This specific labeling pattern makes it an excellent internal standard for quantitative analysis, particularly in mass spectrometry-based techniques. acs.orgnih.gov
Internal standards are crucial for correcting variations during sample analysis, such as differences in injection volume or ionization efficiency in a mass spectrometer. scispace.com A stable isotope-labeled internal standard, like 2-Iodophenol-d4, is considered the gold standard because it has nearly identical chemical and physical properties to the non-labeled analyte. scispace.comresearchgate.net This ensures that it behaves similarly during sample preparation and analysis, leading to more accurate and reliable quantification of the target compound. nih.gov
The mass difference between 2-Iodophenol and its d4 analog allows for their clear differentiation in a mass spectrometer, while their similar retention times in chromatography ensure they co-elute, a critical factor for effective internal standardization. scispace.com The use of a deuterated standard like 2-Iodophenol-d4 is particularly advantageous in complex biological samples where matrix effects can interfere with the analysis. nih.gov
Research Findings and Data
The utility of deuterated compounds is underscored by a wealth of research. Studies have demonstrated the efficiency of various methods for introducing deuterium into organic molecules. acs.orggoogle.commdpi.com These methods are crucial for the synthesis of compounds like 2-Iodophenol-d4.
Spectroscopic studies on phenol and its deuterated isotopomers provide fundamental data on their vibrational properties, which is essential for their characterization and for understanding intermolecular interactions. acs.orgtandfonline.com
The table below summarizes key properties of 2-Iodophenol, the parent compound of the d4 analog.
Property | Value |
Chemical Formula | C6H5IO |
Molecular Weight | 220.01 g/mol |
Melting Point | 37-40 °C |
Boiling Point | 186-187 °C/160 mmHg |
Density | 1.947 g/mL at 25 °C |
Appearance | Solid |
Data sourced from Sigma-Aldrich and LookChem sigmaaldrich.com
Properties
CAS No. |
1021325-54-1 |
---|---|
Molecular Formula |
C6HD4IO |
Molecular Weight |
224.03 |
Purity |
95% min. |
Synonyms |
2-Iodophenol - d4 |
Origin of Product |
United States |
Synthetic Methodologies for 2-iodophenol-d4
Deuterium Incorporation Strategies
The introduction of deuterium into the phenol ring is the primary challenge in the synthesis of 2-Iodophenol-d4. Various methods have been developed for the isotopic exchange of aromatic protons, ranging from de novo synthesis to direct isotopic exchange.
De Novo Synthesis Pathways with Deuterated Precursors
De novo synthesis offers a high degree of control over the regiochemistry of deuterium incorporation. This approach involves constructing the aromatic ring from acyclic, deuterated precursors. While this method can be complex, it ensures the precise placement of deuterium atoms in the final product. For instance, the synthesis of densely functionalized phenols can be achieved through tandem Diels-Alder and retro-Diels-Alder sequences of specifically designed dienes and dienophiles. acs.org By using deuterated building blocks in such sequences, the synthesis of specifically labeled phenols can be accomplished. acs.org
Another de novo approach involves the cyclization of appropriately substituted acyclic precursors. For example, the regioselective synthesis of phenolic isoprenoids has been demonstrated by controlling the coupling reactions of simple substrates like ethyl acetoacetate and ethyl crotonate. researchgate.netmdpi.com Adapting these methods with deuterated starting materials would provide a viable route to deuterated phenol derivatives.
Isotopic Exchange Methods for Aromatic Deuteration
Hydrogen Isotope Exchange (HIE) is a more direct and common method for introducing deuterium into aromatic systems. snnu.edu.cn These methods typically involve the use of a deuterium source, such as heavy water (D₂O), and a catalyst to facilitate the exchange of protons for deuterons on the aromatic ring.
Transition metal catalysis is a prominent strategy for HIE. researchgate.net Metals like iridium, palladium, rhodium, and ruthenium are effective in catalyzing the C-H activation required for deuteration. snnu.edu.cn For example, platinum on carbon (Pt/C) in the presence of D₂O and hydrogen gas has been shown to efficiently deuterate phenol and other electron-rich aromatic nuclei under mild conditions. researchgate.net Similarly, iridium complexes are widely used for ortho-C-H deuteration of various aromatic compounds. snnu.edu.cn
Metal-free approaches for aromatic HIE have also been developed. One such method utilizes photoexcitation in deuterated hexafluoroisopropanol (HFIP-d1), which enhances the basicity of the excited-state aromatic compound and facilitates selective deuteration. researchgate.net
Regioselective Deuteration Techniques for 2-Iodophenol-d4
Achieving regioselectivity in the deuteration of phenol is crucial for the synthesis of 2-Iodophenol-d4, where the deuterium atoms are specifically located at positions 3, 4, 5, and 6 of the phenol ring.
Directing groups can be employed to guide the deuteration to specific positions. For instance, transient directing groups have been used in manganese-catalyzed C-H activation to achieve high ortho-selectivity in the deuteration of aromatic aldehydes. uni-rostock.de While not directly applied to phenol, this strategy highlights a potential avenue for regioselective deuteration.
The inherent reactivity of the phenol ring can also be exploited. In acid-catalyzed H-D exchange, the hydroxyl group activates the ortho and para positions towards electrophilic substitution. nih.gov By refluxing phenol in D₂O with a catalytic amount of acid, such as H₂SO₄, the protons at the ortho and para positions can be exchanged for deuterium. nih.govacs.org The proton at the meta position is less activated and exchanges at a much slower rate. nih.gov
Photocatalytic methods can also offer high regioselectivity. For example, a highly regioselective H/D exchange at alpha-thio C(sp³)-H bonds has been reported using an organic photocatalyst and D₂O, without affecting aromatic C-H bonds. chemrxiv.org While this specific example targets a different type of C-H bond, it demonstrates the potential of photocatalysis for achieving site-selectivity.
Classical Iodination Approaches Adapted for Deuterated Phenols
Once the deuterated phenol precursor (phenol-d5) is obtained, the next step is the regioselective introduction of an iodine atom at the 2-position. Direct iodination of phenol typically yields a mixture of 2- and 4-iodo derivatives. wikipedia.org Therefore, methods that favor the formation of the ortho-isomer are required.
Electrophilic Iodination of Deuterated Phenol Analogues
Electrophilic iodination is a common method for introducing iodine onto an aromatic ring. The reaction of phenol with molecular iodine (I₂) often requires an oxidizing agent to generate the electrophilic iodine species. A combination of iodine and hydrogen peroxide in water has been used for the iodination of phenols. scielo.br For phenol itself, this reaction can produce a mixture of 2-iodophenol and 2,6-diiodophenol. chemicalbook.com
The choice of solvent and iodinating agent can influence the regioselectivity. For instance, the use of iodine monochloride (ICl) in an organic solvent can improve the yield of p-iodophenol. google.com To achieve ortho-selectivity, specific conditions are necessary. A notable observation is the kinetic isotope effect in the iodination of phenol, where the C-H bond cleavage is the rate-determining step. nih.govacs.orgquora.com This suggests that the iodination of deuterated phenol would proceed at a slower rate but does not inherently alter the regioselectivity.
A method for preparing 2-iodophenol involves the treatment of 2-chloromercuriphenol with iodine. wikipedia.org This multi-step process offers high regioselectivity but involves the use of toxic mercury compounds.
Diazotization and Iodination of Deuterated Aminophenols
A highly regioselective method for introducing iodine is through the Sandmeyer reaction. This involves the diazotization of an amino group, followed by its replacement with iodine. researchgate.netorganic-chemistry.org To synthesize 2-Iodophenol-d4 via this route, one would start with 2-aminophenol-d4.
The synthesis of 2-aminophenol-d4 can be envisioned by first deuterating 2-aminophenol. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. Therefore, H-D exchange under acidic conditions could be used to deuterate the aromatic ring.
Green Chemistry Approaches in 2-Iodophenol-d4 Synthesis
Green chemistry principles, which aim to reduce waste, minimize energy consumption, and use safer chemicals, are increasingly being applied to pharmaceutical and chemical synthesis. jocpr.comacs.org These principles are highly relevant to the synthesis of 2-Iodophenol-d4.
Key green chemistry strategies applicable to this synthesis include:
Use of Greener Solvents: Traditional organic solvents often pose environmental and health risks. jocpr.com Replacing them with greener alternatives like water, supercritical CO₂, or bio-based solvents is a primary goal of green chemistry. jocpr.commdpi.com For the iodination of phenols, water has been successfully used as a solvent, offering an environmentally benign option. scielo.brresearchgate.net The use of water as a solvent in the iodination of phenols with iodine and hydrogen peroxide is an example of a greener approach. scielo.br
Catalysis: The use of catalytic reagents is superior to stoichiometric ones as it minimizes waste. acs.org Various catalytic systems have been developed for iodination reactions. For instance, a copper-catalyzed reaction has been used for the synthesis of 3,4-dihydro-2H-1,4-benzoxazines from o-iodophenols. While not a direct synthesis of 2-Iodophenol-d4, it demonstrates the potential for catalytic methods in reactions involving iodophenols.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy generate less waste.
Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy requirements. acs.org Microwave-assisted synthesis is an energy-efficient method that has gained popularity in pharmaceutical settings. mdpi.com
Several environmentally friendly methods for the iodination of phenols have been reported. One approach uses hydrogen peroxide and acidified sodium periodate in an aqueous ethanol medium. asianpubs.org Another method employs potassium iodide as the iodine source and potassium ferrate as an oxidizing agent in water. researchgate.net A reagent system of iodine and sodium nitrite has also been used for the regioselective iodination of phenols at room temperature. researchgate.net These methods avoid the use of harsh or toxic reagents and solvents, aligning with the principles of green chemistry. researchgate.netasianpubs.orgresearchgate.net
Table 1: Comparison of Green Iodination Methods for Phenols
Reagent System | Solvent | Conditions | Key Advantages |
---|---|---|---|
I₂ / H₂O₂ | Water | Room temperature or 50 °C | Use of water as a safe and innocuous solvent. scielo.br |
NaIO₄ / H₂O₂ / H₂SO₄ | Aqueous Ethanol | 50 °C | Environmentally friendly, controlled stoichiometry. asianpubs.org |
KI / K₂FeO₄ | Water | Mild, non-toxic conditions | Good to excellent yields. researchgate.net |
I₂ / NaNO₂ | Not specified | Room temperature | Regioselective formation of iodinated compounds. researchgate.net |
Purification and Isolation Techniques for Deuterated Aromatic Iodides
The purification and isolation of the target compound from the reaction mixture is a critical step to ensure high purity. For deuterated aromatic iodides like 2-Iodophenol-d4, a combination of techniques is often employed.
Common purification methods include:
Extraction: This technique separates compounds based on their different solubilities in two immiscible liquid phases, typically water and an organic solvent. studymind.co.uk After an iodination reaction, the mixture is often treated to remove excess reagents, and then the product is extracted into an organic solvent like dichloromethane or ethyl acetate. scielo.br
Column Chromatography: This is a widely used technique for separating individual compounds from a mixture. scielo.br The crude product is passed through a column packed with a stationary phase, such as silica gel, and eluted with a suitable solvent system (mobile phase). scielo.brasianpubs.org The separation is based on the differential adsorption of the compounds to the stationary phase. For iodinated phenols, a common eluent system is a mixture of hexane and ethyl acetate or hexane and dichloromethane. scielo.brchemicalbook.com
Distillation: This method is effective for purifying liquids with different boiling points. studymind.co.uk For compounds like 2-iodophenol, distillation under reduced pressure can be used to obtain a purer product. orgsyn.org
Recrystallization: This technique is used to purify solid compounds. It involves dissolving the impure solid in a hot solvent and then allowing the solution to cool, causing the desired compound to crystallize out while impurities remain in the solution. studymind.co.uk
The choice of purification technique depends on the physical properties of the product and the nature of the impurities. For 2-Iodophenol-d4, a typical purification sequence might involve an aqueous workup and extraction, followed by column chromatography to isolate the pure deuterated product. scielo.brchemicalbook.com The purity of the final compound is often confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography/Mass Spectrometry (GC/MS). vt.edugoogle.com
Table 2: Common Purification Techniques for Iodinated Phenols
Technique | Principle | Application Example |
---|---|---|
Solvent Extraction | Differential solubility in immiscible solvents. studymind.co.uk | Extracting the product from the reaction mixture into dichloromethane or ethyl acetate after quenching the reaction. scielo.br |
Column Chromatography | Differential adsorption on a stationary phase. scielo.br | Purifying the crude product on a silica gel column using a hexane/ethyl acetate eluent. chemicalbook.com |
Distillation | Separation based on different boiling points. studymind.co.uk | Purifying liquid 2-iodophenol by distillation under reduced pressure. orgsyn.org |
Recrystallization | Difference in solubility at different temperatures. studymind.co.uk | Purifying solid organic products. studymind.co.uk |
Advanced Spectroscopic Characterization Methodologies of 2-iodophenol-d4
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular structure of 2-Iodophenol-d4 at the atomic level. A combination of proton, deuterium, carbon-13, and multi-dimensional NMR experiments allows for a comprehensive analysis of the compound.
Deuterium NMR (²H NMR) for Positional Verification and Isotopic Purity
Deuterium (²H) NMR spectroscopy is a direct method for observing the deuterium nuclei within a molecule. For 2-Iodophenol-d4, where four hydrogen atoms on the aromatic ring are substituted with deuterium, ²H NMR serves two primary purposes: positional verification and isotopic purity assessment.
Positional Verification: The ²H NMR spectrum is expected to show distinct signals corresponding to the deuterium atoms at positions 3, 4, 5, and 6 of the phenol ring. The chemical shifts of these deuterons will be nearly identical to the shifts of the protons they replaced in the non-deuterated analogue, 2-Iodophenol. The presence of these specific signals confirms that deuteration occurred at the intended aromatic positions.
Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Spectral Analysis of Deuterated Aromatic Systems
¹H NMR and ¹³C NMR spectra provide complementary information that is crucial for structural confirmation and purity analysis. The deuteration of the aromatic ring has distinct and predictable effects on these spectra.
In the ¹H NMR spectrum of 2-Iodophenol-d4, the complex multiplet pattern typically observed for the four aromatic protons in unlabeled 2-Iodophenol is absent. magritek.com Instead, the spectrum is significantly simplified, primarily showing a single resonance for the hydroxyl (-OH) proton. The chemical shift of this proton can be influenced by solvent, concentration, and temperature. Any residual, low-intensity signals in the aromatic region (typically between 6.5 and 7.8 ppm) would indicate incomplete deuteration, and their integration relative to the hydroxyl proton can be used to estimate the level of non-deuterated impurity.
The ¹³C NMR spectrum is also affected by deuteration. The signals for the deuterated carbons (C3, C4, C5, and C6) exhibit characteristic changes. Due to coupling with the spin-1 deuterium nucleus, these carbon signals appear as multiplets (typically 1:1:1 triplets). Furthermore, the nuclear Overhauser effect (NOE) enhancement, which increases the signal intensity of protonated carbons, is absent for deuterated carbons, causing their signals to be broader and of lower intensity compared to the non-deuterated carbons (C1 and C2).
Table 1: Comparison of Expected NMR Spectral Data for 2-Iodophenol and 2-Iodophenol-d4 in CDCl₃
Nucleus | Compound | Expected Chemical Shifts (ppm) and Multiplicity |
¹H NMR | 2-Iodophenol | ~7.66 (dd, H-3), ~7.23 (td, H-5), ~6.93 (dd, H-6), ~6.60 (td, H-4), ~5.23 (s, OH) magritek.com |
2-Iodophenol-d4 | ~5.23 (s, OH). Aromatic region should be free of major signals. | |
¹³C NMR | 2-Iodophenol | Signals for all 6 aromatic carbons present with standard intensity and singlet multiplicity. |
2-Iodophenol-d4 | C1 & C2: Sharp singlets. C3-C6: Lower intensity, broader multiplets (e.g., triplets) due to C-D coupling. pitt.edu |
Multi-dimensional NMR Techniques for Structural Elucidation of 2-Iodophenol-d4
While the structural complexity of 2-Iodophenol-d4 is reduced compared to its protonated counterpart, multi-dimensional NMR techniques can still provide valuable confirmation.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates nuclei of different types that are separated by a single bond. libretexts.org In this case, an HSQC spectrum would be used to confirm the absence of one-bond correlations between carbons and protons in the C3-C6 positions of the aromatic ring, providing definitive proof of deuteration at these sites. A correlation would still be expected between the hydroxyl proton and a ¹⁷O-enriched oxygen, if applicable.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique detects longer-range couplings (typically 2-3 bonds). For 2-Iodophenol-d4, an HMBC experiment could show a correlation from the hydroxyl proton to the adjacent carbons, C1 and C2, confirming the connectivity around the hydroxyl group.
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a molecule. For isotopically labeled compounds, it is essential for confirming the success of the labeling process.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Isotopic Enrichment Assessment
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. nih.gov
Isotopic Enrichment Assessment: HRMS can resolve the signals of molecules that differ in mass by only the presence of different isotopes. researchgate.net A sample of 2-Iodophenol-d4 will contain a distribution of isotopologues (d₀, d₁, d₂, d₃, d₄). By analyzing the relative intensities of the corresponding molecular ion peaks in the mass spectrum, the isotopic enrichment and the distribution of the labeled species can be accurately quantified.
Table 2: Theoretical Exact Masses of 2-Iodophenol-dₓ Isotopologues
Isotopologue | Molecular Formula | Theoretical Exact Mass (Da) |
2-Iodophenol-d0 | C₆H₅IO | 219.93851 |
2-Iodophenol-d1 | C₆H₄DIO | 220.94479 |
2-Iodophenol-d2 | C₆H₃D₂IO | 221.95107 |
2-Iodophenol-d3 | C₆H₂D₃IO | 222.95735 |
2-Iodophenol-d4 | C₆HD₄IO | 223.96363 |
Fragmentation Pathway Analysis (MS/MS) of 2-Iodophenol-d4
Tandem Mass Spectrometry (MS/MS) involves selecting a specific parent ion, inducing its fragmentation, and then analyzing the resulting product ions. uab.edu This analysis provides structural information and can further confirm the location of isotopic labels.
For the 2-Iodophenol-d4 molecular ion (m/z ≈ 223.96), a primary fragmentation pathway is the loss of the iodine atom, which is consistent with the fragmentation of the non-deuterated 2-Iodophenol. nih.govnist.gov This would result in a product ion corresponding to the deuterated phenoxy cation radical.
Parent Ion: [C₆HD₄IO]⁺˙ (m/z ≈ 223.96)
Primary Fragmentation: Loss of an iodine radical (•I)
Product Ion: [C₆HD₄O]⁺˙ (m/z ≈ 97.06)
Further fragmentation of the [C₆HD₄O]⁺˙ ion would involve the breakdown of the deuterated aromatic ring. The masses of these subsequent fragments would all be shifted compared to the fragmentation of unlabeled 2-Iodophenol, providing conclusive evidence for the deuteration of the ring system. core.ac.uk
Quantitative Mass Spectrometry Methodologies Utilizing 2-Iodophenol-d4
In quantitative mass spectrometry, particularly in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), deuterated compounds are frequently employed as internal standards to enhance the accuracy and precision of measurements. scioninstruments.com 2-Iodophenol-d4 serves as an ideal internal standard for the quantification of 2-iodophenol and related substances due to its chemical and physical similarities to the analyte, yet with a distinct mass-to-charge ratio (m/z).
The principle behind using a deuterated internal standard, a technique known as isotope dilution mass spectrometry (IDMS), is to add a known quantity of the labeled compound (2-Iodophenol-d4) to the sample at an early stage of preparation. scioninstruments.com This standard co-elutes with the unlabeled analyte (2-iodophenol) during chromatography. Because they are nearly identical chemically, the internal standard experiences the same sample preparation losses, injection volume variations, and ionization suppression or enhancement effects in the mass spectrometer as the target analyte. scioninstruments.comrsc.org
The quantification is based on the ratio of the mass spectrometric response of the analyte to that of the internal standard. scioninstruments.com For 2-iodophenol (molecular weight ≈ 220.01 g/mol ), the primary ion in the mass spectrum would be at m/z 220. nih.gov For 2-Iodophenol-d4, where four hydrogen atoms on the aromatic ring are replaced by deuterium, the molecular weight increases to approximately 224.03 g/mol . This mass shift allows the mass spectrometer to distinguish between the analyte and the internal standard.
The process involves creating a calibration curve by analyzing a series of standards containing a fixed concentration of 2-Iodophenol-d4 and varying known concentrations of 2-iodophenol. A plot of the ratio of the analyte peak area to the internal standard peak area against the analyte concentration yields a linear relationship used to determine the concentration of the analyte in unknown samples. This methodology effectively corrects for variations and systematic errors during the analytical process, leading to highly reliable quantitative data. scioninstruments.com
Below is a representative data table illustrating the key mass spectrometric ions that would be monitored in a quantitative analysis using 2-Iodophenol-d4 as an internal standard.
Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monitored Quantitation Ion (m/z) | Monitored Qualifier Ion (m/z) |
2-Iodophenol | C₆H₅IO | 220.01 | 220 | 65 |
2-Iodophenol-d4 | C₆HD₄IO | 224.03 | 224 | 68 |
Note: Qualifier ions are secondary ions monitored to confirm the identity of the compound. The values are illustrative and based on typical fragmentation patterns.
Vibrational Spectroscopy (IR and Raman) Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the molecular structure and bonding within a molecule. For 2-Iodophenol-d4, these methods are particularly insightful for examining the effects of isotopic substitution on molecular vibrations.
Analysis of Deuterium Isotope Effects on Vibrational Modes
The substitution of hydrogen with its heavier isotope, deuterium, leads to a predictable and significant change in the vibrational frequencies of the bonds involved. This phenomenon, known as the deuterium isotope effect, is most pronounced for bonds directly involving the substituted atom. ajchem-a.com In 2-Iodophenol-d4, the four C-H bonds on the phenyl ring and the O-H bond are replaced by C-D and O-D bonds, respectively (assuming deuteration at all five positions for a fully labeled -d5 variant, or just the ring for a -d4 variant).
The frequency of a vibrational mode is related to the force constant of the bond and the reduced mass of the atoms. The increased mass of deuterium compared to hydrogen results in a lower vibrational frequency (a redshift) for the corresponding stretching and bending modes. ajchem-a.com For instance, the O-H stretching vibration, which typically appears as a strong, broad band around 3600 cm⁻¹ in the IR spectrum of phenols, shifts to approximately 2660 cm⁻¹ for the O-D stretch. acs.org Similarly, aromatic C-H stretching vibrations, usually found in the 3000-3100 cm⁻¹ region, are shifted to the 2200-2300 cm⁻¹ region for C-D stretches. nih.gov
These isotopic shifts are invaluable for assigning complex vibrational spectra. By comparing the spectrum of 2-iodophenol with that of 2-Iodophenol-d4, specific bands can be confidently assigned to the vibrations of the hydroxyl group and the aromatic ring. This aids in a more complete understanding of the molecule's vibrational dynamics.
The following table summarizes the typical frequency shifts observed for key vibrational modes upon deuteration, based on data from related deuterated phenol compounds. acs.org
Vibrational Mode | Typical Frequency in Phenol (cm⁻¹) | Expected Frequency in Deuterated Phenol (cm⁻¹) | Isotopic Frequency Ratio (νH/νD) |
O-H Stretch | ~3656 | ~2699 (O-D Stretch) | ~1.35 |
Aromatic C-H Stretch | ~3050 | ~2270 (C-D Stretch) | ~1.34 |
In-plane O-H Bend | ~1350 | ~990 (O-D Bend) | ~1.36 |
Out-of-plane C-H Bend | ~810 | ~650 (C-D Bend) | ~1.25 |
Note: These are approximate values derived from studies on phenol and its isotopomers; specific frequencies for 2-Iodophenol-d4 may vary slightly due to the influence of the iodine substituent.
Correlation of Spectral Data with Computational Models for 2-Iodophenol-d4
To gain a deeper understanding of the vibrational properties of 2-Iodophenol-d4, experimental IR and Raman spectra are often correlated with theoretical calculations. Quantum chemical computational methods, such as Density Functional Theory (DFT) with functionals like B3LYP, are powerful tools for modeling molecular structures and predicting their vibrational frequencies and intensities. acs.orgrsc.org
The process begins by computing the optimized molecular geometry of 2-Iodophenol-d4. Following this, a frequency calculation is performed, which yields a set of harmonic vibrational frequencies and their corresponding IR and Raman intensities. unige.ch These calculated frequencies are known to be systematically higher than the experimental values due to the neglect of anharmonicity and other approximations in the models. To improve the agreement with experimental data, the calculated frequencies are often scaled using empirical scaling factors. unige.ch
Comparing the scaled theoretical spectrum with the experimental one allows for a detailed and reliable assignment of the observed vibrational bands. acs.org This correlation is crucial for several reasons:
It confirms the assignment of fundamental vibrational modes, overtones, and combination bands.
It helps to resolve ambiguities in spectra where bands may overlap.
It provides insight into the nature of the vibrational modes, such as the degree of coupling between different vibrations.
It validates the accuracy of the computational model, which can then be used to predict other molecular properties.
For deuterated molecules like 2-Iodophenol-d4, this combined experimental and computational approach is particularly powerful. It allows researchers to precisely model the deuterium isotope effect and understand how the substitution influences the force constants and vibrational coupling throughout the molecule. acs.org
Computational and Theoretical Chemistry Investigations of 2-iodophenol-d4
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in elucidating the molecular properties of deuterated compounds. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and related characteristics of a molecule.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. ijsrst.commdpi.com For substituted phenols, functionals like B3LYP are often paired with basis sets such as 6-311++G to achieve a balance between accuracy and computational cost. ijsrst.comacs.orgresearchgate.net
The substitution of hydrogen with deuterium on the phenyl ring (C-H to C-D) is an isotopic substitution that primarily affects the vibrational properties of the molecule rather than its ground-state electronic structure. The electronic distribution, molecular orbital shapes, and energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) are not significantly altered. This is because the electronic potential energy surface is independent of the isotopic composition of the nuclei.
However, reactivity can be influenced through the kinetic isotope effect (KIE). The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond. cdnsciencepub.com Consequently, reactions involving the cleavage of a C-D bond on the aromatic ring will have a higher activation energy and proceed more slowly than the cleavage of a corresponding C-H bond. This effect is particularly relevant in studying reaction mechanisms where hydrogen (or deuterium) abstraction from the aromatic ring is a rate-determining step. cdnsciencepub.comrsc.org
Table 1: Representative Calculated Electronic Properties of a Substituted Phenol using DFT Note: This table is illustrative, based on typical values for phenols, as specific data for 2-Iodophenol-d4 is not available. Values are for the non-deuterated analogue unless specified.
Property | Typical Calculated Value | Expected Impact of Ring Deuteration |
HOMO Energy | -6.5 eV | Negligible |
LUMO Energy | -0.8 eV | Negligible |
Dipole Moment | ~2.1 D | Minimal change |
C-D Bond Dissociation Energy | Higher than C-H | Key factor in Kinetic Isotope Effect |
DFT calculations are highly effective in predicting spectroscopic parameters. Isotopic substitution with deuterium leads to distinct and predictable changes in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.
Infrared (IR) Frequencies: The most significant effect of deuteration is observed in the vibrational spectrum. Due to the increased mass of deuterium compared to protium, the vibrational frequencies of modes involving the substituted atoms are lowered considerably. C-D stretching vibrations appear at much lower wavenumbers (typically 2200-2300 cm⁻¹) compared to C-H stretches (3000-3100 cm⁻¹). Similarly, C-D bending modes are shifted to lower frequencies. acs.org These shifts are valuable for assigning specific vibrational modes in experimental spectra. tandfonline.com
Table 2: Comparison of Calculated Harmonic Vibrational Frequencies (cm⁻¹) for C-H and C-D Bonds Note: These are typical frequency ranges derived from DFT calculations on aromatic systems.
Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Expected C-D Frequency (cm⁻¹) |
Aromatic Stretch | 3000 - 3100 | 2200 - 2300 |
In-plane Bend | 1000 - 1300 | 750 - 950 |
Out-of-plane Bend | 675 - 1000 | 500 - 750 |
NMR Chemical Shifts: The replacement of ring protons with deuterons will result in the disappearance of their corresponding signals in a ¹H NMR spectrum. In ¹³C NMR spectroscopy, the substitution causes small but measurable changes in the chemical shifts of the carbon atoms directly bonded to deuterium (α-isotope effect) and, to a lesser extent, the adjacent carbons (β-isotope effect). mdpi.com These isotope effects, typically a small upfield shift, arise from the changes in vibrational averaging of the electronic shielding. mdpi.com
Isotopic substitution has a negligible effect on the equilibrium molecular geometry (bond lengths and angles) as this is determined by the electronic potential energy surface. researchgate.netnih.gov However, the energetic profile of the molecule is altered, primarily through changes in the Zero-Point Vibrational Energy (ZPVE).
Table 3: Illustrative Energetic Effects of Isotopic Substitution Note: This table presents a conceptual model of the energetic differences.
Parameter | C-H Bond | C-D Bond |
Vibrational Frequency (ν) | Higher | Lower |
Zero-Point Energy (½hν) | Higher | Lower |
Bond Dissociation Energy (BDE) | Lower | Higher |
Calculation of Spectroscopic Parameters (NMR chemical shifts, IR frequencies) for Deuterated Analogues
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior and interactions. Such simulations are crucial for understanding conformational flexibility and the influence of the surrounding environment, such as a solvent. plos.org
For 2-iodophenol, a key conformational feature is the orientation of the hydroxyl (-OH) group relative to the large iodine substituent. It can exist in two primary planar conformers: a cis form, where the -OH group points toward the iodine atom, and a trans form, where it points away. The cis conformer is generally found to be more stable due to the formation of a weak intramolecular O-H···I hydrogen bond. acs.org The deuteration of the aromatic ring is not expected to alter this conformational preference, as the intramolecular interaction is primarily governed by the hydroxyl group and the iodine atom.
MD simulations can explore the potential energy surface and the dynamics of intermolecular interactions, such as hydrogen bonding between the phenolic proton and a solvent molecule or the interactions between the deuterated aromatic ring and its surroundings. pnas.orgunige.ch
The behavior of 2-Iodophenol-d4 in solution is significantly influenced by its interactions with solvent molecules. MD simulations using explicit solvent models can reveal how the solvent affects the solute's structure and dynamics. nih.gov For a polar molecule like 2-iodophenol, polar solvents will primarily interact with the hydroxyl group through hydrogen bonding.
Simulations can quantify these interactions by calculating radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom on the solute. The deuteration of the aromatic ring makes it slightly more lipophilic, but the dominant solvent interactions are still expected at the hydroxyl group. Studies comparing H₂O and D₂O (heavy water) as solvents show that D₂O forms stronger and more stable hydrogen bonds, which can lead to solutes being slightly more compact and rigid. nih.govresearchgate.net An MD simulation could track properties like the O-H rotational dihedral angle to see how solvent caging restricts its movement.
Table 4: Simulated Solvent Effects on Molecular Properties Note: This conceptual table illustrates how MD simulations can probe solvent effects. The values are hypothetical.
Property | In Gas Phase (Simulation) | In Water (Simulation) |
Average O-H Dihedral Angle (relative to ring) | Freely rotating | Restricted to specific angles |
Solvent Accessible Surface Area (SASA) | N/A | ~210 Ų |
Hydrogen Bonds with Solvent (average number) | 0 | 2-3 |
Conformational Analysis and Intermolecular Interactions
Mechanistic Insights from Theoretical Models
Theoretical and computational chemistry provide powerful tools for understanding the intricate details of chemical reactions at a molecular level. For isotopically labeled compounds like 2-Iodophenol-d4, these methods offer a window into reaction mechanisms, transition state geometries, and the energetic factors that govern reaction rates. By modeling the behavior of molecules and their interactions, researchers can elucidate pathways that are difficult or impossible to observe directly through experimental means.
Transition State Characterization for Reactions Involving 2-Iodophenol-d4
The transition state is a fleeting, high-energy configuration of atoms that occurs during a chemical reaction, representing the peak of the energy barrier between reactants and products. Characterizing this state is crucial for understanding reaction mechanisms. Computational models allow for the detailed examination of these transient structures.
In reactions involving the photodecomposition of 2-iodophenol, a 2-hydroxyphenyl radical is formed, which can then react with molecular oxygen. researchgate.net Theoretical models have been employed to study the subsequent intramolecular hydrogen shift within the resulting peroxy radical. For the peroxy species derived from the 2-hydroxyphenyl radical, a chemscene.comcdnsciencepub.comH-shift is a pivotal elementary reaction step. researchgate.net
Computational studies, specifically at the ROCCSD(T)/cc-pVTZ//UB3LYP/6-311G(d,p) level of theory, have been used to characterize the transition state for the subsequent O-O bond scission. researchgate.net This process leads to the formation of o-benzoquinone complexes. researchgate.net The calculations identified a significant energy barrier for this step. researchgate.net The characterization of the transition state involves identifying a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate—in this case, the breaking of the O-O bond. faccts.de For deuterated species like 2-Iodophenol-d4, the mass difference of deuterium compared to protium directly influences the vibrational frequencies of the transition state structure, which is a key factor in predicting kinetic isotope effects. faccts.degithub.io
Parameter | Description | Computational Finding |
Reaction Studied | O-O bond scission in peroxy species from 2-hydroxyphenyl radical + O₂ | Formation of o-benzoquinone complexes researchgate.net |
Theoretical Level | Method used for calculation | ROCCSD(T)/cc-pVTZ//UB3LYP/6-311G(d,p) researchgate.net |
Activation Barrier | Calculated energy barrier for O-O scission | 11.9 kcal mol⁻¹ researchgate.net |
Prediction of Kinetic Isotope Effects (KIEs) and Reaction Pathways
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. faccts.de It is a sensitive probe of the rate-determining step of a reaction, particularly for bond-breaking or bond-forming events involving the isotopically labeled atom. github.io Theoretical models are extensively used to predict KIEs, which can then be compared with experimental values to validate proposed reaction mechanisms. ic.ac.uk
The origin of the KIE is primarily due to the difference in zero-point energy (ZPE) between the isotopologues. github.io A bond to a heavier isotope, such as the O-D bond in 2-Iodophenol-d4, has a lower vibrational frequency and thus a lower ZPE compared to the corresponding O-H bond. github.iogmu.edu If this bond is broken in the rate-determining step, more energy is required to reach the transition state for the deuterated compound, resulting in a slower reaction rate. gmu.edu This phenomenon is known as a "normal" primary KIE, where the ratio of the rate constants (kH/kD) is greater than one. github.io
In the case of reactions involving 2-Iodophenol-d4 where the O-D bond is cleaved, a significant primary KIE would be predicted. For instance, in the intramolecular hydrogen-shift of the peroxy radical formed from the 2-hydroxyphenyl radical, deuteration of the hydroxyl group is shown to affect the reaction. researchgate.net The reaction is described as a proton-coupled electron transfer mechanism, which would be highly sensitive to isotopic substitution. researchgate.net Computational chemistry can predict the magnitude of the KIE by calculating the free energy barriers for both the deuterated and non-deuterated species. faccts.de The ratio of the reaction rates can be determined from the difference in the Gibbs free energy of activation for the two isotopic systems. faccts.de
Concept | Description | Implication for 2-Iodophenol-d4 |
Zero-Point Energy (ZPE) | The lowest possible energy of a quantum mechanical system. The C-D bond has a lower ZPE than the C-H bond. github.io | The O-D bond in 2-Iodophenol-d4 has a lower ZPE than the O-H bond in 2-Iodophenol. |
Primary KIE | An isotope effect observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. github.io | Reactions involving the cleavage of the O-D bond are expected to show a primary KIE. |
Normal KIE | The reaction rate for the lighter isotopologue is faster than for the heavier one (kH/kD > 1). github.io | A normal KIE is predicted for reactions where the O-D bond is broken in the rate-limiting step. |
Reaction Pathway | The sequence of elementary steps a reaction follows. | Theoretical models predict a pathway involving the formation of a 2-hydroxyphenyl radical, reaction with O₂, and subsequent intramolecular H-shift and O-O bond scission. researchgate.net |
Chemical Reactivity and Mechanistic Investigations Utilizing 2-iodophenol-d4
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. 2-Iodophenol-d4 is instrumental in mechanistic studies of several of these important reactions.
Sonogashira Cross-Coupling Reactions with Deuterated 2-Iodophenol
The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a cornerstone of modern organic synthesis for creating carbon-carbon bonds. wikipedia.orgrsc.org While a copper co-catalyst is often used, copper-free versions have been developed. rsc.org Mechanistic investigations using deuterated compounds help to clarify the reaction pathways.
In studies of the copper-free Sonogashira reaction, a primary isotope effect (kH/kD ≈ 2) was observed when using a deuterated alkyne, suggesting that the cleavage of the C-H bond on the alkyne is involved in the rate-determining step for electron-poor alkynes. researchgate.net Conversely, a reverse kinetic isotope effect (kH/kD = 0.6) has been noted when the reaction is carried out in deuterated solvents, indicating an acceleration of the reaction rate. researchgate.net The reaction is often zero-order with respect to the aryl iodide, meaning its concentration does not affect the reaction rate. researchgate.net The use of 2-iodophenol allows for subsequent annulation to form benzofurans. researchgate.net
Table 1: Mechanistic Insights from Isotope Effect Studies in Sonogashira Reactions
Isotopic Labeling | Observed Effect | Mechanistic Implication |
---|---|---|
Deuterated Alkyne (electron-poor) | Primary Isotope Effect (kH/kD ≈ 2) researchgate.net | C-H bond cleavage on the alkyne is part of the rate-determining step. researchgate.net |
Deuterated Solvent | Reverse Kinetic Isotope Effect (kH/kD = 0.6) researchgate.net | The reaction rate is accelerated in deuterated solvents. researchgate.net |
Goldberg Coupling Cyclization Pathways for Benzoxazine Formation
The Goldberg coupling, a copper-catalyzed reaction for the formation of C-N bonds, can be used in domino sequences to synthesize complex heterocyclic structures. nih.govresearchgate.net One such application is the synthesis of 3,4-dihydro-2H-1,4-benzoxazines from o-iodophenols and aziridines. nih.gov This reaction proceeds through a domino ring-opening of the aziridine by the o-iodophenol, followed by an intramolecular copper-catalyzed Goldberg coupling. nih.gov
Mechanistic studies of the Goldberg reaction have proposed several pathways, including oxidative addition/reductive elimination involving Cu(I)/Cu(III) intermediates or a σ-bond metathesis mechanism. researchgate.net Catalyst deactivation can occur through product inhibition or interaction with the base. core.ac.uk While direct studies using 2-Iodophenol-d4 in Goldberg reactions are not extensively documented, deuterium labeling would be a valuable technique to probe the mechanism, particularly to understand if any C-H activation steps on the phenol ring are involved or if side reactions like hydrodehalogenation occur. core.ac.ukgla.ac.uk
Formal Cyclization Reactions Involving 2-Iodophenols and Cyclopropenes
Palladium-catalyzed formal [3+3] cyclization of 2-iodophenols and cyclopropenes has emerged as a method for synthesizing 2,2-disubstituted 2H-chromenes. researchgate.netrsc.org This reaction can be induced by visible light and proceeds with high efficiency. researchgate.netrsc.org The proposed mechanism involves the generation of an aryl radical from the 2-iodophenol, which then adds to the cyclopropene. researchgate.net This is followed by a cascade of events including alkene isomerization and a 6π-electrocyclization to form the chromene ring system. researchgate.net
Deuterium labeling studies have been crucial in supporting the proposed mechanisms. For instance, the use of a deuterium-labeled 2-iodophenol substrate helped to provide evidence for a reversible C-I bond formation through a single electron mechanism. researchgate.net In related palladium-catalyzed reactions, deuterium labeling of the alkene partner has been used to track the movement of the palladium catalyst along the carbon chain (a process known as "metal-walking") via β-hydride elimination and reinsertion steps. acs.org
Table 2: Key Steps in the Pd-Catalyzed [3+3] Cyclization of 2-Iodophenols and Cyclopropenes
Step | Description | Mechanistic Evidence |
---|---|---|
Initiation | Visible-light induced generation of an aryl radical from 2-iodophenol. researchgate.netrsc.org | Deuterium labeling studies support a reversible C-I bond formation. researchgate.net |
Cascade | Aryl radical addition to cyclopropene, followed by alkene isomerization and 6π-electrocyclization. researchgate.net | Characterization of intermediates and final products. |
Nucleophilic and Electrophilic Substitution Mechanisms
The substitution of atoms on an aromatic ring is a fundamental process in organic chemistry. 2-Iodophenol-d4 provides a means to investigate the selectivity and the role of substituents in these reactions.
Deuterium as a Probe for Reaction Site Selectivity
Deuterium labeling is a powerful tool for investigating reaction mechanisms and site selectivity. chem-station.comnih.gov The kinetic isotope effect (KIE) arises because a C-D bond is stronger than a C-H bond, meaning it requires more energy to break. libretexts.org If the cleavage of a C-H bond is the slowest step (the rate-determining step) of a reaction, replacing that hydrogen with deuterium will slow the reaction down, resulting in a primary KIE (kH/kD > 1). libretexts.org This effect can be used to determine which C-H bond is broken during a reaction and whether that bond breaking is part of the rate-limiting step.
In the context of 2-Iodophenol-d4, comparing its reactivity to the non-deuterated analogue in substitution reactions can reveal whether the C-H(D) bonds on the aromatic ring are involved in the rate-determining step. For example, in electrophilic aromatic substitution, the initial attack of the electrophile on the π-system is often followed by the loss of a proton (or deuteron) to restore aromaticity. diva-portal.org A significant KIE would suggest that this proton loss is rate-limiting. This technique is widely used to probe the mechanisms of various enzymatic and chemical reactions. nih.gov
Mechanistic Role of the Iodine Substituent in Ring Activation
The substituents on a benzene ring significantly influence its reactivity towards both electrophilic and nucleophilic attack. The iodine atom in 2-iodophenol plays a dual role. Halogens are generally deactivating groups for electrophilic aromatic substitution due to their electron-withdrawing inductive effect, yet they are ortho, para-directing because of their electron-donating resonance effect. msu.edu The hydroxyl group is a strong activating, ortho, para-directing group. libretexts.org
In electrophilic substitution reactions of phenols, the high reactivity often leads to multiple substitutions. libretexts.org The iodine in 2-iodophenol, being a large atom, provides steric hindrance that can influence the position of incoming electrophiles. Mechanistically, the iodine substituent facilitates certain reactions, like palladium-catalyzed couplings, through oxidative addition, where the C-I bond is cleaved. pku.edu.cn The C-I bond is weaker than C-Br or C-Cl bonds, making 2-iodophenol more reactive in these types of transformations.
In nucleophilic aromatic substitution, which typically requires strong electron-withdrawing groups to activate the ring, the mechanism can proceed through an addition-elimination pathway involving a Meisenheimer complex intermediate. libretexts.org While the iodine itself is not a strong activating group for this type of reaction, its ability to be a good leaving group is critical for the substitution to occur.
Radical Reactions and Their Deuterium Isotope Effects
The carbon-iodine (C-I) bond in 2-iodophenol is susceptible to cleavage under various conditions, including photolysis and in the presence of certain transition metal catalysts, leading to the formation of a 2-hydroxyphenyl radical. The use of 2-iodophenol-d4, where the four hydrogen atoms on the aromatic ring are replaced with deuterium, is a powerful tool for investigating the mechanisms of these radical reactions through the study of kinetic isotope effects (KIEs).
A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. libretexts.org A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.org Since the C-D bond is stronger than the C-H bond, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. pressbooks.pub
In the context of radical reactions initiated by the homolytic cleavage of the C-I bond in 2-iodophenol-d4, a significant primary deuterium isotope effect is generally not expected, as the C-D bonds on the aromatic ring are not directly broken in this initial step. However, the presence of deuterium can influence the reaction rate through secondary KIEs. These effects arise from isotopic substitution at a position remote from the bond being broken. For 2-iodophenol-d4, the substitution of H with D can affect the stability of the resulting 2-hydroxyphenyl radical intermediate or the transition state leading to its formation.
Recent studies have explored visible-light-induced, palladium-catalyzed reactions where an aryl radical is generated from 2-iodophenol. rsc.orgrsc.org In such a cascade, the aryl radical adds to another molecule, and subsequent reaction steps occur. If a step involving the cleavage of a C-D bond on the aromatic ring, such as a hydrogen atom transfer or an elimination step, becomes rate-limiting, a significant primary KIE would be observed. For instance, in E2 elimination reactions, breaking a C-H (or C-D) bond is part of the rate-limiting step, leading to KIE values (kH/kD) that can be as high as 7 or 8. libretexts.orgpressbooks.pub While not a direct analogy, this principle highlights how deuteration can be used to identify the rate-determining step. Probing the KIE in reactions of 2-iodophenol-d4 can thus provide crucial insights into whether C-H/C-D bond activation is involved in the key mechanistic steps following the initial C-I bond cleavage. nih.gov
Cyclization and Heterocycle Formation Pathways
2-Iodophenol-d4 is a valuable starting material for the synthesis of various deuterated heterocyclic compounds, which can serve as internal standards in analytical studies or as probes for metabolic pathways. The reactivity of the C-I bond and the adjacent hydroxyl group allows for a variety of cyclization strategies.
Synthesis of Benzofuran and Benzoxazole Derivatives from 2-Iodophenol
Benzofurans are commonly synthesized from 2-iodophenol and terminal alkynes via a palladium- and copper-cocatalyzed process known as the Sonogashira coupling-cyclization sequence. mdpi.comnih.govacs.org This one-pot reaction first involves the Pd/Cu-catalyzed Sonogashira coupling of 2-iodophenol with a terminal alkyne to form a 2-alkynylphenol intermediate. This is followed by an intramolecular cyclization (heteroannulation) to yield the benzofuran ring system. mdpi.comnih.gov The reaction is typically performed in the presence of a base, such as triethylamine, which also serves as the solvent. nih.govacs.org Various palladium catalysts, including PdCl₂(PPh₃)₂ and novel palladium(II) complexes, have been shown to be effective. mdpi.comnih.gov
Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Ref |
Pd(II) complex / CuI / PPh₃ | Triethylamine | Water | 80 | 90-97 | mdpi.com |
PdCl₂(PPh₃)₂ / CuI | Triethylamine | THF | 25 | Good | thieme-connect.com |
Pd(OAc)₂ / Mo(CO)₆ | DIEA / DMAP | 1,4-Dioxane | 160 (MW) | Good | cdnsciencepub.com |
Another pathway involves the palladium-catalyzed carbonylative cyclization of 2-iodophenol with alkynes, using molybdenum hexacarbonyl as a solid source of carbon monoxide, to produce chromen-2-one derivatives, which are structurally related to benzofurans. cdnsciencepub.comcdnsciencepub.com Furthermore, a visible-light-induced palladium-catalyzed formal [3+3] cyclization of 2-iodophenols with cyclopropenes has been developed to synthesize 2,2-disubstituted 2H-chromenes. rsc.org
Benzoxazoles can also be synthesized from 2-iodophenol. A copper-mediated C-N bond formation strategy allows for the synthesis of 2-arylbenzoxazoles from the reaction of 2-iodophenol with aldoximes. nitrkl.ac.in This reaction proceeds in the presence of a copper(I) iodide catalyst and a base like potassium hydroxide in a solvent such as DMF. nitrkl.ac.in Another approach is the copper-catalyzed tandem cyclization of 2-halophenols with amidines, which provides a ligand-free method to obtain various benzoxazole derivatives in good to excellent yields. rsc.org The synthesis of substituted 2-aminobenzoxazoles can be achieved through a copper-catalyzed intramolecular N-arylation of an iodophenol and an amine-trichloroacetonitrile adduct. dntb.gov.ua
Exploration of Triazole Synthesis Mechanisms
While direct synthesis of triazoles from 2-iodophenol is less common, its role as an aryl iodide makes it a potential substrate in multi-component reactions for triazole formation. The most prominent method for synthesizing 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often termed "click chemistry". nih.gov This reaction typically joins a terminal alkyne and an organic azide to form a 1,4-disubstituted 1,2,3-triazole. nih.govorganic-chemistry.org
Mechanistic investigations using substrates like 2-iodophenol-d4 can help elucidate more complex variations of this reaction. For instance, one-pot, three-component reactions have been developed to produce 1,4,5-trisubstituted 1,2,3-triazoles from an azide, an alkyne, and an aryl halide. organic-chemistry.org A plausible mechanism involves several steps:
Formation of a copper(I) acetylide from the terminal alkyne. rsc.orgresearchgate.net
Cycloaddition with the organic azide to generate a triazolide copper intermediate. rsc.orgresearchgate.net
Transmetalation with a palladium(II) species (formed from the oxidative addition of the aryl iodide, e.g., 2-iodophenol, to a Pd(0) catalyst) or direct oxidative coupling. rsc.org
Reductive elimination to yield the final 1,4,5-trisubstituted triazole and regenerate the active catalyst.
In these mechanisms, 2-iodophenol-d4 would serve as the arylating agent. The deuterium labels would not be expected to impart a significant kinetic isotope effect unless a C-D bond is cleaved in a rate-limiting step. However, the deuterated product would be invaluable for mechanistic verification and for distinguishing between different potential pathways, such as those involving protonolysis of the copper triazolide intermediate versus direct coupling. nih.gov
Bond Activation and Transformation Studies
The chemical utility of 2-iodophenol-d4 is primarily derived from the activation of its carbon-iodine (C-I) bond. This bond is the most labile site on the molecule and its cleavage is the initial step in a wide array of chemical transformations.
Transition Metal-Catalyzed C-I Bond Activation: Palladium catalysis is a cornerstone of C-I bond activation. In reactions like the Sonogashira coupling and Heck-type reactions, the catalytic cycle is initiated by the oxidative addition of the C-I bond of 2-iodophenol to a low-valent palladium(0) complex, forming an arylpalladium(II) intermediate. nih.govacs.org This step effectively activates the carbon atom of the phenyl ring for subsequent cross-coupling reactions. The ortho-hydroxyl group in 2-iodophenol can play a crucial directing role in these transformations. It can coordinate to the metal center, influencing the regioselectivity and efficiency of the catalytic process. nih.gov In some cases, the hydroxyl group is essential for the desired transformation to occur, as it can facilitate the key C-C bond-forming transmetalation step while inhibiting problematic side reactions like C-Si bond formation in certain cross-coupling protocols. rsc.org
Radical C-I Bond Activation: Beyond traditional two-electron oxidative addition, the C-I bond can be activated via single-electron pathways to generate an aryl radical. This has been demonstrated in visible-light-induced palladium-catalyzed reactions, where photoexcitation likely facilitates the generation of an aryl radical from the 2-iodophenol substrate. rsc.orgrsc.org This radical can then engage in cascade reactions to form complex molecular architectures.
Electrostatic Nature and σ-Hole: The iodine atom in 2-iodophenol possesses an anisotropic distribution of electron density, leading to a region of positive electrostatic potential known as a "sigma-hole" (σ-hole) along the axis of the C-I bond. researchgate.netnih.gov This electrophilic region can engage in non-covalent interactions, known as halogen bonding, with Lewis bases. This interaction can be critical in the initial stages of a reaction, influencing substrate orientation and activating the C-I bond towards nucleophilic attack or metal-catalyzed insertion. The presence of the ortho-hydroxyl group modulates the electronic properties of the C-I bond and the characteristics of the σ-hole. nih.gov
The use of 2-iodophenol-d4 in these studies allows researchers to probe for unexpected reaction pathways. If any step in the transformation involves the activation or cleavage of a C-H bond on the aromatic ring, the deuterated analogue will exhibit a kinetic isotope effect, providing evidence for such a mechanism. libretexts.org
Applications of 2-iodophenol-d4 in Advanced Organic Synthesis and Materials Science Research
Role as a Key Synthetic Intermediate in Complex Molecule Construction
2-Iodophenol-d4 is a versatile building block in the synthesis of complex organic molecules. The carbon-iodine bond is relatively weak and susceptible to oxidative addition by transition metal catalysts, making it an excellent substrate for cross-coupling reactions.
Precursor for Aryl 2-Benzofuranyl and Aryl 2-Indolyl Carbinols
2-Iodophenol-d4 is utilized in the synthesis of aryl 2-benzofuranyl and aryl 2-indolyl carbinols, often with high enantiomeric purity. cymitquimica.comchemicalbook.comguidechem.comindiamart.comthermofisher.com The general synthetic strategy involves a palladium-catalyzed coupling reaction between 2-iodophenol-d4 and a suitable terminal alkyne, such as a propargyl alcohol derivative. uni-wuppertal.de This is typically followed by a copper-catalyzed cyclization to form the benzofuran or indole ring system. uni-wuppertal.de The use of the deuterated analog allows for mechanistic investigations into these coupling and cyclization reactions through techniques like mass spectrometry and NMR spectroscopy, helping to elucidate reaction pathways and optimize conditions. The resulting carbinols are important structural motifs in many biologically active compounds.
A notable application is the palladium-catalyzed cyclization of racemic and enantiopure 1-aryl-2-propyn-1-ols with 2-iodophenol to produce the corresponding aryl-2-benzo[b]furan carbinols. uni-wuppertal.de This reaction proceeds in high enantiomeric excess and chemical yield. uni-wuppertal.de A proposed mechanism involves an initial Pd(0)-catalyzed addition of the alkyne to the 2-iodophenol, followed by a CuI-catalyzed cyclization to form the benzofuran derivative. uni-wuppertal.de
Building Block for 3,3-Disubstituted-2,3-Dihydrobenzofurans
The synthesis of 3,3-disubstituted-2,3-dihydrobenzofurans can also be achieved using 2-iodophenol-d4 as a starting material. cymitquimica.comchemicalbook.comindiamart.com These compounds are of interest due to their presence in a variety of natural products and their potential pharmacological activities. The synthetic routes often involve a multi-step sequence that takes advantage of the reactivity of the iodophenol moiety to construct the dihydrobenzofuran core. The deuterium labeling can aid in tracking the fate of the aromatic ring throughout the synthetic sequence.
Development of Novel Heterocyclic Scaffolds
The reactivity of 2-iodophenol-d4 makes it a valuable precursor for the development of novel heterocyclic scaffolds. researchgate.net Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The ability to introduce an iodine atom onto a phenol ring provides a handle for further functionalization and the construction of diverse and complex ring systems. For instance, palladium-catalyzed carbonylative cyclization reactions of 2-iodophenol with various alkynes have been investigated to produce flavones and other heterocyclic structures. rsc.org The use of 2-iodophenol-d4 in these reactions can provide insights into the reaction mechanisms.
Research in Catalysis and Ligand Design Using Iodophenol Frameworks
Iodophenol frameworks, including 2-iodophenol-d4, are employed in the field of catalysis and ligand design. mdpi.com The phenolic hydroxyl group and the iodine atom can both act as coordinating sites for metal centers, making them useful components in the design of new ligands for transition metal catalysis. The electronic properties of the iodophenol can be tuned by the presence of other substituents on the aromatic ring, which in turn can influence the catalytic activity and selectivity of the metal complex.
For example, 2-iodophenol has been used as a co-catalyst in the indium chloride (InCl3)-catalyzed polycyclotrimerization of diynes to generate regioregular hyperbranched polymers. rsc.org This catalytic system produces 1,3,5-trisubstituted benzene-cored hyperbranched polyarylenes with high molecular weights in good yields. rsc.org The use of 2-iodophenol-d4 in such systems could help to probe the role of the iodophenol in the catalytic cycle.
Investigation of Iodophenol Derivatives in Polymer Chemistry and Functional Materials
While specific research on 2-iodophenol-d4 in polymer chemistry is not extensively documented, the general use of iodophenol derivatives in this field suggests potential applications. researchgate.net Iodinated aromatic compounds can be incorporated into polymer backbones or used as monomers in polymerization reactions to create functional materials with specific properties. nih.gov The presence of the iodine atom can enhance properties such as refractive index, flame retardancy, and X-ray absorption.
Hypothetically, 2-iodophenol-d4 could be used to synthesize deuterated polymers. These polymers would be of interest in materials science for studying polymer dynamics using techniques like neutron scattering. Furthermore, the iodophenol moiety can be a site for post-polymerization modification, allowing for the introduction of other functional groups onto the polymer chain. For example, the para-fluoro-thiol reaction, a highly selective reaction between pentafluorophenyl moieties and thiols, is a powerful tool for polymer modification, and similar strategies could be envisioned for iodinated polymers. researchgate.net The development of functional polymers is crucial for applications in areas such as food packaging, drug delivery, and electronics. naist.jptum.de
Analytical Chemistry Methodologies Involving 2-iodophenol-d4
Development of Internal Standards for Quantitative Analysis
In quantitative analysis, an internal standard is a substance added in a constant amount to samples, a calibrant, and a control. biotage.com The purpose of the internal standard is to correct for the loss of analyte during sample preparation and analysis. Stable isotope-labeled compounds are considered the gold standard for internal standards, particularly in mass spectrometry-based methods. nih.gov 2-Iodophenol-d4 serves as an ideal internal standard for the quantification of 2-iodophenol, an environmental contaminant that can be formed during water disinfection processes. vt.edusci-hub.se
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are premier techniques for detecting and quantifying trace levels of organic compounds in complex matrices. rsc.orgmeasurlabs.com When analyzing for 2-iodophenol, 2-Iodophenol-d4 is added to the sample at the very beginning of the analytical process. biotage.com
Because 2-Iodophenol-d4 has nearly identical physicochemical properties to the native 2-iodophenol, it experiences the same effects during extraction, derivatization (if any), and injection. nih.gov However, due to its higher mass, it is readily differentiated by the mass spectrometer. The instrument monitors a specific mass transition for the analyte and another for the internal standard. By calculating the ratio of the analyte's response to the internal standard's response, highly accurate and precise quantification can be achieved, as this ratio remains stable even if the absolute signal intensity fluctuates due to matrix effects or instrument variability. nih.gov This isotope dilution mass spectrometry (IDMS) approach is critical for achieving the low detection limits required in environmental monitoring and food safety analysis. sci-hub.sersc.org
Table 1: Representative LC-MS/MS Parameters for Analysis of 2-Iodophenol with 2-Iodophenol-d4 Internal Standard
Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
---|---|---|---|---|
2-Iodophenol | 4.5 | 218.9 | 92.0 | Negative |
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose. europa.eu Using a stable isotope-labeled standard like 2-Iodophenol-d4 is a cornerstone of robust method validation, providing objective evidence of a method's performance. hbm4eu.eu Key validation parameters are assessed to ensure the data generated is reliable.
Accuracy : This measures the closeness of the test results to the true value. It is often assessed by analyzing spiked samples at different concentrations. With 2-Iodophenol-d4 as an internal standard, accuracy is expected to be high, typically with recovery values between 80-120%. europa.eu
Precision : This expresses the closeness of agreement between a series of measurements. It is evaluated at two levels: repeatability (within-run precision) and intermediate precision (between-run or within-laboratory precision). hbm4eu.euoiv.int The use of a deuterated internal standard significantly improves precision by correcting for random variations, with a relative standard deviation (%RSD) typically required to be below 15%. pfigueiredo.org
Specificity : This is the ability to assess the analyte unequivocally in the presence of other components. The high selectivity of tandem mass spectrometry, combined with the unique mass of 2-Iodophenol-d4, ensures that interferences are minimized. europa.eu
Linearity and Range : The method's ability to elicit test results that are directly proportional to the analyte concentration is established. A calibration curve is generated by plotting the response ratio (analyte/internal standard) against concentration, which typically yields a correlation coefficient (R²) of 0.99 or better. researchgate.net
Limit of Quantitation (LOQ) : This is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu Isotope dilution methods using standards like 2-Iodophenol-d4 can achieve very low LOQs, often in the parts-per-billion (µg/L) or parts-per-trillion (ng/L) range, which is essential for trace analysis. nih.gov
Table 2: Representative Method Validation Results for 2-Iodophenol Quantification
Validation Parameter | Acceptance Criteria | Typical Result |
---|---|---|
Accuracy (% Recovery) | 80-120% | 95-105% |
Precision - Repeatability (%RSD) | < 15% | < 10% |
Precision - Intermediate (%RSD) | < 20% | < 15% |
Linearity (R²) | ≥ 0.99 | 0.998 |
Application of 2-Iodophenol-d4 in LC-MS/MS and GC-MS for Trace Analysis
Reference Material for Method Calibration and Quality Control
A reference material is a substance with one or more sufficiently well-established properties that it can be used for the calibration of an apparatus, the assessment of a measurement method, or for assigning values to materials. reccs.or.jp Certified Reference Materials (CRMs) are a specific type of reference material that comes with a certificate providing traceability and uncertainty values. xrfscientific.comvsl.nl
2-Iodophenol-d4, synthesized to a high degree of chemical and isotopic purity, serves as an excellent reference material. It is used to prepare stock solutions for creating calibration standards and quality control (QC) samples. By using a well-characterized reference material, laboratories can ensure the traceability of their measurement results to national or international standards. canada.ca This is fundamental for generating comparable and defensible data, particularly in regulated environments such as environmental testing and clinical chemistry.
Table 3: Typical Properties of 2-Iodophenol-d4 as a Reference Material
Property | Value |
---|---|
CAS Number | 130994-13-5 |
Molecular Formula | C₆HD₄IO |
Molecular Weight | 224.03 |
Isotopic Purity (Deuterium) | ≥ 98% |
Research on Spectroscopic Fingerprinting for Detection and Identification
Spectroscopic fingerprinting refers to the use of spectroscopic techniques to derive a characteristic pattern or "fingerprint" of a substance for identification purposes. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools for this purpose. acs.orgresearchgate.net
For 2-Iodophenol-d4, HRMS provides an unambiguous identification based on its highly accurate mass measurement. The mass difference between 2-Iodophenol-d4 and its non-deuterated analog is distinct and easily resolved. Furthermore, the fragmentation pattern (MS/MS spectrum) will also show a predictable mass shift for fragments containing the deuterated ring, providing a second layer of confirmation. acs.org
NMR spectroscopy offers another powerful method for identification. In the ¹H NMR spectrum of 2-Iodophenol-d4, the signals corresponding to the protons on the aromatic ring would be absent, leaving only the signal for the hydroxyl proton. This provides a clear and definitive fingerprint distinguishing it from 2-Iodophenol, which shows a complex pattern of signals for its four aromatic protons. uva.nl This distinct spectroscopic information is crucial for confirming the identity and purity of the labeled standard.
Table 4: Comparative Spectroscopic Data Fingerprints
Spectroscopic Technique | 2-Iodophenol | 2-Iodophenol-d4 |
---|---|---|
Mass Spectrometry (Molecular Ion [M-H]⁻) | 218.9412 m/z | 222.9663 m/z |
Environmental Transformation and Degradation Pathways of 2-iodophenol Analogs
Photodegradation Mechanisms under Environmental Conditions
Photodegradation, the breakdown of compounds by light, is a key environmental process for iodinated phenols.
The photolysis of 2-iodophenol in aqueous solutions has been shown to proceed through different mechanisms depending on the pH. When the anionic form, 2-iodophenate (2-IPhO⁻), is irradiated, two primary heterolytic dehalogenation pathways are observed. The main pathway involves a ring contraction, leading to the formation of cyclopentadienic acids through a Wolff rearrangement. rsc.orgrsc.org A secondary pathway is the formation of an α-ketocarbene, which results in products characteristic of triplet carbene reactivity. rsc.orgrsc.org
In contrast, the irradiation of neutral 2-iodophenol primarily results in the homolytic cleavage of the carbon-iodine bond. rsc.org This is attributed to the relatively low energy of the C-I bond and leads to the formation of biphenyls in the absence of oxygen. rsc.orgrsc.org This specific reaction is not as prevalent with other halogenated phenols. rsc.org
The efficiency of these photodegradation pathways can be influenced by various factors. For instance, in the presence of oxygen, the formation of biphenyls and phenol is significantly reduced, while the production of pyrocatechol is enhanced. rsc.org The presence of photocatalysts like titanium dioxide (TiO2), particularly when doped with iodine, can significantly enhance the degradation of phenolic compounds under both UV and visible light. mdpi.comacs.orgcapes.gov.brepfl.chacs.org The rate of photocatalytic degradation of p-halophenols has been observed to be influenced by the halogen present, with the rate for p-iodophenol being about half that of phenol. tandfonline.com This is thought to be related to the electron density on the aromatic ring. tandfonline.com
Table 1: Photodegradation of 2-Iodophenol
Condition | Primary Mechanism | Major Products | Reference |
---|---|---|---|
Anionic form (2-IPhO⁻) | Heterolytic dehalogenation | Cyclopentadienic acids | rsc.orgrsc.org |
Neutral form (2-IPhOH) | Homolytic C-I bond cleavage | Biphenyls (deoxygenated) | rsc.orgrsc.org |
Neutral form (2-IPhOH) with O₂ | - | Pyrocatechol | rsc.org |
Biotransformation Pathways and Microbial Degradation Studies
Microbial activity plays a significant role in the breakdown of organic pollutants, including iodinated phenols. While many microorganisms are susceptible to the antimicrobial properties of phenol, some are capable of degrading it and using it as a source of carbon and energy. nitrkl.ac.in
The anaerobic degradation of phenol often proceeds through phosphorylation to phenylphosphate, followed by carboxylation to 4-hydroxybenzoate. nih.gov This pathway has been identified in sulfate-reducing bacteria. nih.gov The tropical marine yeast Yarrowia lipolytica has been shown to degrade bromobenzene, with phenol identified as an initial intermediate. frontiersin.org This suggests a potential pathway for the degradation of other halogenated phenols.
Studies on the biotransformation of 4-halophenols by Escherichia coli expressing 4-hydroxyphenylacetate 3-hydroxylase have demonstrated the conversion of these compounds to their corresponding 4-halocatechols. nih.gov The rate of this transformation was found to be dependent on the halogen, with 4-iodophenol having the slowest transformation rate among the tested halophenols. nih.gov
Research has also explored the use of laccase in the presence of iodide to iodinate phenolic compounds like vanillin, suggesting enzymatic processes can also contribute to the transformation of these compounds in the environment. science.gov
Hydrolysis and Other Abiotic Degradation Routes
Hydrolysis, the reaction with water, is another potential degradation pathway for some organic compounds. Due to its phenolic structure, 4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride may undergo hydrolysis under certain conditions. smolecule.com However, detailed studies specifically on the hydrolysis rates and products of 2-iodophenol under typical environmental conditions are not extensively documented in the provided search results.
Other abiotic degradation can occur through reactions with various chemical species present in the environment. For instance, the reaction of iodophenols with hypochlorous acid (HOCl) can lead to the cleavage of the C-I bond and the formation of iodate (IO3⁻) and various chlorinated and iodinated aliphatic and aromatic byproducts. researchgate.net
Formation of Iodinated Byproducts from Phenolic Compounds
The presence of phenol and iodide in water can lead to the formation of iodinated disinfection byproducts (DBPs), particularly during water treatment processes involving disinfectants like chlorine. researchgate.netnih.gov Phenol can react with hypoiodous acid (HOI), which is formed from the oxidation of iodide, to produce various iodinated aromatic compounds. nih.govacs.org
The formation of these byproducts is influenced by several factors, including pH. Alkaline conditions tend to favor the formation of iodinated phenolic DBPs, while acidic conditions favor the production of iodinated quinone DBPs. researchgate.netnih.gov The ratio of iodine to phenol also plays a role, with higher ratios leading to the formation of more highly substituted iodophenols, such as 2,4,6-triiodophenol. iwaponline.com In reactions with a 1:1 or 2:1 iodine-to-phenol ratio, monosubstituted products like 2-iodophenol are dominant, and diiodophenols can also be formed and persist for extended periods. iwaponline.com
Iodinated phenolic compounds have been detected in various water sources, including river water and wastewater treatment plant effluents, indicating their environmental relevance. researchgate.net
Table 2: Formation of Iodinated Byproducts from Phenol
Reactants | Conditions | Major Products | Reference |
---|---|---|---|
Phenol, Chlorine, Iodide | Alkaline pH | Iodinated phenolic DBPs | researchgate.netnih.gov |
Phenol, Chlorine, Iodide | Acidic pH | Iodinated quinone DBPs | researchgate.netnih.gov |
Phenol, Iodine (high ratio) | - | 2,4,6-triiodophenol | iwaponline.com |
Phenol, Iodine (1:1 or 2:1 ratio) | - | 2-Iodophenol, Diiodophenols | iwaponline.com |
Advanced Isotopic Labeling Applications of 2-iodophenol-d4 in Mechanistic and Pathway Studies
Tracing Reaction Mechanisms via Deuterium Labeling
The use of deuterium labeling is a cornerstone in the study of reaction mechanisms. By replacing specific hydrogen atoms with deuterium in a reactant like 2-Iodophenol, chemists can infer the bonding changes that occur during a reaction.
Unraveling Complex Organic Reaction Pathways
In theory, 2-Iodophenol-d4 could be used to elucidate complex organic reactions. For instance, in reactions involving the cleavage of a C-H bond on the phenyl ring, the substitution with a C-D bond would lead to a primary kinetic isotope effect (KIE). Observing a slower reaction rate with 2-Iodophenol-d4 compared to its non-deuterated counterpart would indicate that this C-H bond is broken in the rate-determining step of the reaction. This information is crucial for piecing together the step-by-step pathway of a transformation. However, no specific studies utilizing 2-Iodophenol-d4 for this purpose are documented.
Investigation of Intramolecular Rearrangements
Intramolecular rearrangements, where atoms or groups within a molecule shift their positions, can also be studied using isotopic labeling. If 2-Iodophenol-d4 were to undergo a rearrangement, the position of the deuterium atoms in the product would reveal the nature of the migration. For example, in a hypothetical rearrangement where the iodo group and a deuterium atom switch places, the analysis of the product's isotopic distribution would confirm the mechanism. No published research details such investigations with 2-Iodophenol-d4.
Application in Metabolic Pathway Elucidation (in non-human biological systems)
Isotopically labeled molecules are invaluable for tracing the fate of compounds within biological systems, helping to map out complex metabolic networks.
Tracing Carbon and Hydrogen Flow in Biochemical Networks
If introduced into a non-human biological system, 2-Iodophenol-d4 could theoretically be used as a tracer. By following the deuterium label using techniques like mass spectrometry or NMR spectroscopy, researchers could track how the organism metabolizes the compound. This would help identify the enzymes and biochemical pathways that act on xenobiotic phenolic compounds. At present, there is no evidence in the literature of 2-Iodophenol-d4 being used for such a purpose.
Isotopic Enrichment Studies for Flux Analysis
Metabolic flux analysis (MFA) quantifies the rates of reactions in a metabolic network. By feeding a labeled substrate like 2-Iodophenol-d4 to a cellular system and measuring the isotopic enrichment in downstream metabolites over time, the flow (or flux) through different pathways can be calculated. This provides a dynamic view of cellular metabolism. This specific application has not been reported for 2-Iodophenol-d4.
Deuterium as a Probe for Intermolecular Interactions and Hydrogen Bonding
The substitution of hydrogen with deuterium can subtly alter the nature of non-covalent interactions, such as hydrogen bonding.
In spectroscopic studies, particularly NMR, the chemical shift of a proton involved in a hydrogen bond is a sensitive probe of the bond's strength. Replacing this proton with a deuteron would result in a different NMR signal, and the magnitude of this isotopic shift could provide quantitative information about the hydrogen bond's electronic environment. While this is a general technique, its specific application to study the intermolecular interactions of 2-Iodophenol-d4 is not found in the current body of scientific work.
Future Research Directions and Emerging Trends for 2-iodophenol-d4
Exploration of New Synthetic Routes for Highly Enriched Deuterated Derivatives
A primary focus of future research will be the development of more efficient and selective methods for synthesizing highly enriched deuterated derivatives of 2-Iodophenol. Current methods for producing deuterated aromatic compounds can sometimes be complex or lack the desired level of isotopic enrichment. nih.gov Future investigations are expected to concentrate on novel catalytic systems and synthetic strategies to achieve near-complete deuteration.
One promising avenue is the use of advanced catalytic processes, such as those employing platinum on carbon (Pt/C) in the presence of deuterium oxide (D2O). researchgate.net Research has shown that electron-rich aromatic compounds, like phenol, can be effectively deuterated using this system under mild conditions. researchgate.net Future work could adapt and optimize these methods for 2-iodophenol, aiming for high yields and exceptional isotopic purity. The development of new deuteration techniques, including catalytic deuteration, is a significant trend in the broader field of deuterated reagents, offering more cost-effective and efficient pathways for deuterium incorporation. wiseguyreports.com
Furthermore, the exploration of one-pot syntheses and tandem reactions will likely be a key trend. diva-portal.orgdokumen.pub For instance, the synthesis of electron-rich diaryliodonium salts, which can be precursors to various functionalized aromatic compounds, has been achieved in a one-pot procedure. diva-portal.org Applying similar principles to the synthesis of deuterated 2-iodophenol derivatives could streamline the production process, making these valuable compounds more accessible for a wider range of applications. diva-portal.org The development of a divergent synthetic route that allows for the creation of a variety of saturated and unsaturated deuterated derivatives from a common intermediate is also a significant area of interest. nih.gov
Deeper Mechanistic Insights through Advanced Spectroscopic and Computational Integration
A deeper understanding of the reaction mechanisms involving 2-Iodophenol-d4 is crucial for its effective application. The integration of advanced spectroscopic techniques with computational modeling is an emerging trend that promises to provide unprecedented mechanistic insights. mdpi.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for studying the structure and dynamics of molecules, and their use is central to characterizing deuterated compounds. wiseguyreports.com
Future research will likely employ a combination of experimental and computational methods to study the intricate details of reactions involving 2-Iodophenol-d4. For example, density functional theory (DFT) calculations can be used to model reaction pathways and predict the stability of intermediates, complementing experimental observations from techniques like mass spectrometry and infrared spectroscopy. researchgate.netnih.gov Such integrated approaches can elucidate the role of the deuterium isotope effect on reaction kinetics and product selectivity. nih.govacs.org
Studies have already demonstrated the power of combining experimental and computational vibrational analysis to understand the adsorption and reaction of phenols on surfaces. researchgate.net Extending these methodologies to 2-Iodophenol-d4 will provide valuable information on its behavior in various chemical environments, from catalytic surfaces to biological systems. researchgate.net Furthermore, computational studies can help in understanding the subtle electronic effects of deuterium substitution on the acidity and reactivity of the phenol group. nih.govacs.org
Novel Applications in Specialized Analytical Techniques
Deuterated compounds, including 2-Iodophenol-d4, are invaluable as internal standards in analytical chemistry, particularly in mass spectrometry-based techniques. clearsynth.comscioninstruments.com Their use allows for accurate quantification of analytes in complex matrices by compensating for variations in sample preparation and instrument response. clearsynth.comnih.govresearchgate.net An emerging trend is the development and application of these standards in increasingly specialized and sensitive analytical methods.
Future research will likely focus on the application of 2-Iodophenol-d4 as an internal standard in areas such as environmental analysis for the detection of pollutants, and in biomedical research for metabolomics and drug discovery. clearsynth.comnih.govresearchgate.net The unique mass of the deuterated standard allows it to be easily distinguished from its non-deuterated counterpart, leading to more precise and reliable measurements. clearsynth.com
Moreover, there is a growing interest in using deuterated compounds in combination with advanced analytical platforms like pyrolysis-gas chromatography/mass spectrometry (pyr-GC/MS) for the quantification of specific markers in environmental samples. nih.govresearchgate.net The development of novel analytical protocols using deuterated standards is expected to enhance the reliability and transferability of these methods between different laboratories. nih.govresearchgate.net The increasing adoption of deuterated compounds in analytical chemistry for industries such as environmental monitoring and food safety highlights the promising growth prospects in this area. wiseguyreports.com
Role in the Development of Sustainable Chemical Processes
The principles of green chemistry are increasingly influencing the design of chemical products and processes. There is a growing trend towards utilizing compounds like 2-iodophenol in more sustainable synthetic routes. solubilityofthings.com The development of environmentally friendly pathways to synthesize valuable compounds is a key research focus. solubilityofthings.com 2-Iodophenol itself is seen as a valuable building block in organic synthesis. solubilityofthings.comwikipedia.orgchemicalbook.com
Future research is expected to explore the role of 2-Iodophenol-d4 in the development of sustainable chemical processes. Isotopic labeling can be a powerful tool for studying reaction mechanisms, which in turn can lead to the optimization of catalytic cycles, reduction of byproducts, and the use of milder reaction conditions. For instance, understanding the mechanism of a reaction can lead to the design of more efficient catalysts, reducing energy consumption and waste.
The use of 2-Iodophenol and its derivatives in metal-catalyzed coupling reactions is an active area of research. acs.org Future studies could investigate the use of 2-Iodophenol-d4 to probe the mechanisms of these reactions, with the goal of developing more sustainable catalytic systems that operate under greener conditions. The broader trend towards sustainability in the chemical industry, driven by a global focus on clean energy and waste reduction, will likely fuel research into the applications of deuterated compounds in developing more eco-conscious innovations. marketresearchintellect.com
Q & A
Q. How can researchers address discrepancies in reported toxicity thresholds for iodophenols across studies?
- Answer : Variability often stems from differences in test organisms (e.g., Daphnia vs. algae) or exposure durations. Harmonize data using species sensitivity distributions (SSDs) or read-across models for halogenated phenols. Cross-validate with in vitro assays (e.g., Microtox®) to establish consensus thresholds .
Q. What statistical approaches are suitable for analyzing non-linear degradation kinetics of 2-iodophenol-d4 in aqueous systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.